An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry. The document details two primary synthetic strategies: a two-step approach involving the initial synthesis of the 2-pyridone precursor followed by N-methylation, and an alternative route commencing from 2-chloro-3-cyanopyridine. Each method is presented with a focus on the underlying chemical principles, experimental considerations, and detailed procedural protocols. The guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and development of novel pharmaceutical agents.
Introduction
The 2-pyridone nucleus is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. The introduction of a methyl group at the 1-position and a cyano group at the 3-position yields 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a versatile intermediate for the synthesis of more complex molecular architectures. This guide elucidates the primary methodologies for the preparation of this valuable compound, offering insights into the selection of reagents, reaction conditions, and mechanistic pathways.
Primary Synthetic Strategy: Two-Step Synthesis via a 2-Pyridone Precursor
A robust and widely applicable approach to the synthesis of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves a two-step sequence: the initial construction of the 2-pyridone ring system, followed by the selective methylation of the nitrogen atom.
Part 1: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitrile (2-Hydroxynicotinonitrile)
The Guareschi-Thorpe condensation is a classical and effective method for the synthesis of 2-pyridone derivatives.[1][2][3] This reaction typically involves the condensation of a β-dicarbonyl compound or its equivalent with cyanoacetamide in the presence of a basic catalyst. For the synthesis of the unsubstituted 2-oxo-1,2-dihydropyridine-3-carbonitrile, a suitable three-carbon electrophilic component is required.
Reaction Mechanism:
The Guareschi-Thorpe reaction proceeds through a series of condensation and cyclization steps. Initially, the active methylene group of cyanoacetamide undergoes a Knoevenagel condensation with a carbonyl group of the 1,3-dicarbonyl equivalent. This is followed by an intramolecular cyclization and subsequent dehydration to afford the 2-pyridone ring. The use of ammonium acetate can serve as both a catalyst and the source of the ring nitrogen atom in multicomponent variations of this synthesis.[4][5]
Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitrile
-
Reagents:
-
Cyanoacetamide
-
1,1,3,3-Tetramethoxypropane
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid (concentrated)
-
-
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Cyanoacetamide and 1,1,3,3-tetramethoxypropane are added to the solution.
-
The reaction mixture is heated at reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with concentrated hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried to yield 2-oxo-1,2-dihydropyridine-3-carbonitrile.
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Data Summary:
| Product | Molecular Formula | Molecular Weight | Appearance |
| 2-Oxo-1,2-dihydropyridine-3-carbonitrile | C₆H₄N₂O | 120.11 g/mol | Off-white to pale yellow solid |
Part 2: N-Methylation of 2-Oxo-1,2-dihydropyridine-3-carbonitrile
The second step involves the selective methylation of the nitrogen atom of the 2-pyridone ring. A critical consideration in this step is the potential for competing O-methylation of the tautomeric 2-hydroxypyridine form. The choice of methylating agent, base, and solvent plays a crucial role in directing the regioselectivity of the reaction. While strong methylating agents like methyl iodide are commonly used, dimethyl sulfate offers a less volatile alternative. The use of a non-polar solvent and a mild base can favor N-alkylation.
Reaction Mechanism:
The N-methylation reaction proceeds via a nucleophilic substitution mechanism. The base deprotonates the nitrogen atom of the 2-pyridone, generating a pyridonate anion. This anion then acts as a nucleophile, attacking the methyl group of the methylating agent (e.g., dimethyl sulfate) to form the N-methylated product.
Caption: N-Methylation of the 2-pyridone precursor.
Experimental Protocol: N-Methylation using Dimethyl Sulfate
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Reagents:
-
2-Oxo-1,2-dihydropyridine-3-carbonitrile
-
Dimethyl sulfate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
-
Procedure:
-
To a suspension of anhydrous potassium carbonate in acetone in a round-bottom flask is added 2-oxo-1,2-dihydropyridine-3-carbonitrile.
-
The mixture is stirred at room temperature, and dimethyl sulfate is added dropwise.
-
The reaction mixture is then heated to reflux and maintained for several hours, with TLC monitoring to track the consumption of the starting material.
-
After completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
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Data Summary:
| Product | Molecular Formula | Molecular Weight | CAS Number | Appearance |
| 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | C₇H₆N₂O | 134.14 g/mol | 767-88-4[3] | White to off-white solid |
Alternative Synthetic Strategy: From 2-Chloro-3-cyanopyridine
An alternative and efficient route to the target molecule begins with 2-chloro-3-cyanopyridine. This pathway involves the hydrolysis of the chloro-substituent to the corresponding 2-pyridone, followed by N-methylation.
Part 1: Synthesis of 2-Chloro-3-cyanopyridine
2-Chloro-3-cyanopyridine can be synthesized from 3-cyanopyridine N-oxide by treatment with phosphorus oxychloride.[6]
Experimental Protocol: Synthesis of 2-Chloro-3-cyanopyridine
-
Reagents:
-
3-Cyanopyridine N-oxide
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
3-Cyanopyridine N-oxide is added portion-wise to phosphorus oxychloride at a controlled temperature.[6]
-
The reaction mixture is then heated at reflux for several hours.
-
After cooling, the excess phosphorus oxychloride is carefully quenched by pouring the mixture onto crushed ice.
-
The aqueous solution is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., dichloromethane).
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield 2-chloro-3-cyanopyridine.
-
Part 2: Hydrolysis of 2-Chloro-3-cyanopyridine to 2-Oxo-1,2-dihydropyridine-3-carbonitrile
The 2-chloro substituent can be hydrolyzed to a hydroxyl group, which exists in equilibrium with its more stable 2-pyridone tautomer, under basic conditions.
Experimental Protocol: Hydrolysis of 2-Chloro-3-cyanopyridine
-
Reagents:
-
2-Chloro-3-cyanopyridine
-
Sodium hydroxide
-
Water
-
-
Procedure:
-
A solution of sodium hydroxide in water is prepared in a round-bottom flask.
-
2-Chloro-3-cyanopyridine is added, and the mixture is heated at reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford 2-oxo-1,2-dihydropyridine-3-carbonitrile.
-
Part 3: N-Methylation
The resulting 2-oxo-1,2-dihydropyridine-3-carbonitrile can then be N-methylated as described in the primary synthetic strategy.
Conclusion
This technical guide has outlined two reliable synthetic pathways for the preparation of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The choice of a particular route will depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Both the two-step synthesis via a 2-pyridone precursor and the alternative route from 2-chloro-3-cyanopyridine offer efficient and practical methods for obtaining this valuable synthetic intermediate. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in their pursuit of novel chemical entities with potential therapeutic applications.
References
- Serry, A. M., Luik, S., Laufer, S., & Abadi, A. H. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition.
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
- Flefel, E. M., Abbas, H. S., Abdel Mageid, R. E., & Zaghary, W. A. (2016).
- Kysil, A., et al. (2011).
- Reddy, C. R., et al. (2016). Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones. Organic & Biomolecular Chemistry, 14(12), 3154-3158.
-
Quimica Organica. (n.d.). Guareschi-Thorpe synthesis of pyridine. Retrieved from [Link]
- Ibraheem, H. H., Al-Majedy, Y. K., Salim, A. J., & Al-Bayati, R. I. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University, 21(2), 45-50.
- MacMillan, J. (2012).
-
PubChem. (n.d.). 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile. Retrieved from [Link]
- Becerra, D., Hurtado-Rodríguez, D., & Castillo, J. C. (2021). Guareschi-Thorpe condensation for synthesizing 3-cyano-2(1H)-pyridones.
- Tamaddon, F., & Maddah-Roodan, S. (2023).
- Prashad, M., Har, D., Hu, B., Kim, H. Y., Repic, O., & Blacklock, T. J. (2003).
- Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Arkivoc, 2009(13), 23-30.
- Al-Ghorbani, M., et al. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 5(49), 31792-31804.
- El-Sayed, N. N. E., et al. (2021). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Molecules, 26(15), 4642.
- Borik, R. M. (2024). Design and Synthesis of Novel Heterocycles Utilizing 4,6-Dimethyl-1-((4-methylthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile. Letters in Organic Chemistry, 21(11), 973-982.
-
ChemSynthesis. (n.d.). 4-anilino-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. Retrieved from [Link]
- El-Ghanam, A. M. (2015).
- Abdelhamid, A. O., et al. (2016).
- Balamurugan, K., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(43), 28096-28105.
- G. A. Olah, et al. (1996). Process for producing n-methylated organic pigments.
- G. A. Olah, et al. (2001). Process for the preparation of 1-(6-methylpyridin-3-yl)-2-(4-methylthiophenyl)-ethanone and its use in the synthesis of diarylpyridines.
- Yuki Gosei Yakuhin Kogyo Kk. (1981). Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid.
- American Cyanamid Company. (1972). Preparation of 3-cyanopyridine.
- Novartis Institute for Biomedical Research. (2003).
- Merck & Co., Inc. (2017). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Organic Process Research & Development, 21(9), 1413-1418.
- University of Basel. (2014). Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers.
- Donghua University. (2012). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.
- University of Freiburg. (2021). Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. Physical Chemistry Chemical Physics, 23(30), 16087-16095.
- University of the Ryukyus. (1995). Relative reactivity of methyl iodide to ethyl iodide in nucleophilic substitution reactions in acetonitrile and partial desolvation accompanying activation. Journal of the Chemical Society, Perkin Transactions 2, (8), 1569-1574.
- University of Cape Town. (2019). Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)
-
Sciencemadness Discussion Board. (2020). Is it possible to perform O-methylations in acetonitrile. Retrieved from [Link]
- The University of Queensland. (2015). Method for the N-demethylation of N-methyl heterocycles.
Sources
- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives [mdpi.com]
- 3. Guareschi-Thorpe Condensation [drugfuture.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
